N-(2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
The compound N-(2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide features a hybrid heterocyclic scaffold combining a thiazole ring substituted with a 4-chlorophenyl group and a triazolo[4,3-b]pyridazine moiety with a methoxy substituent. Its design leverages bioisosteric principles, where the 4-chlorophenyl group may enhance lipophilicity and target binding compared to pyridinyl or benzothiazole analogs .
Properties
Molecular Formula |
C21H21ClN6O2S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C21H21ClN6O2S/c1-30-20-10-9-18-26-25-17(28(18)27-20)3-2-4-19(29)23-12-11-21-24-16(13-31-21)14-5-7-15(22)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,23,29) |
InChI Key |
GTWTVNDGBVXZKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews its biological activity based on recent studies, including synthesis methods, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure consists of a thiazole ring, a triazolo-pyridazine moiety, and a butanamide functional group. This combination is designed to enhance biological activity through multiple interaction sites.
Molecular Formula
- Molecular Formula : C21H24ClN5O2S
- Molecular Weight : 433.96 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds with thiazole and triazole structures exhibit significant anticancer properties. The compound under discussion has been tested against various human cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows higher selectivity for MDA-MB-231 cells compared to HepG2 cells, suggesting a potential application in breast cancer treatment.
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. Mechanistic studies have shown that it affects various signaling pathways involved in cell survival and proliferation, including:
- Inhibition of VEGFR2 signaling pathways.
- Modulation of apoptosis-related proteins such as Bcl-2.
Structure-Activity Relationships (SAR)
The presence of specific substituents on the thiazole and triazole rings significantly influences the biological activity of the compound:
- Chlorophenyl Substitution : The introduction of a chlorophenyl group enhances cytotoxicity due to increased lipophilicity and improved binding affinity to target proteins.
- Methoxy Group : The methoxy substituent on the triazole ring contributes to enhanced anti-inflammatory properties by modulating cytokine release.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study 1 : A derivative with a similar thiazole structure was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest at the G2/M phase.
- Case Study 2 : Another study demonstrated that a related compound significantly reduced tumor volume in mice models of lung cancer, supporting the potential in treating non-small cell lung cancer.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs share the triazolo[4,3-b]pyridazine core but differ in substituents on the thiazole ring or adjacent chains. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Thiazole Ring The target compound’s 4-chlorophenyl group introduces enhanced lipophilicity compared to pyridinyl substituents (e.g., 4-pyridinyl in -pyridyl in ). Chlorinated aromatics often improve membrane permeability and target binding in hydrophobic pockets, which is critical for anticancer agents .
Triazolo[4,3-b]pyridazine Modifications
- The 6-methoxy group is conserved across multiple analogs (, target compound). Methoxy groups can block metabolic oxidation sites, improving pharmacokinetic stability .
- In , sulfanyl-acetamide substituents on the triazolo core suggest divergent strategies for modulating solubility or reactivity, though biological data are lacking.
Biological Activity Insights Anticancer Potential: ’s benzothiazole-chlorophenyl hybrid demonstrates cytotoxicity, suggesting the target compound’s 4-chlorophenyl-thiazole moiety may similarly target cancer cell pathways . Heteroarylmethyleneimidazolinones () with cytotoxic profiles further support the role of hybrid heterocycles in oncology . Antimicrobial Activity: Coumarin-thiazole hybrids () exhibit antimicrobial properties, implying the target compound’s thiazole-triazolo scaffold could be optimized for similar applications .
Synthetic Considerations Synthesis of such compounds typically involves condensation (e.g., ) or coupling reactions ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
